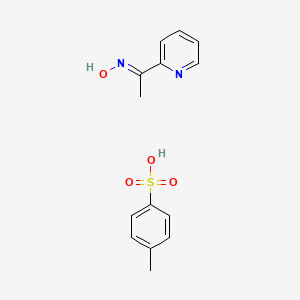
1-Pyridin-2-ylmethanone oxime tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-2-ylmethanone oxime tosylate is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol . It is also known by other names such as Ethanone, 1-(2-pyridinyl)-, O-[(4-methylphenyl)sulfonyl]oxime . This compound is a derivative of pyridine and is characterized by the presence of an oxime functional group and a tosylate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-2-ylmethanone oxime tosylate typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine to yield the tosylate derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyridin-2-ylmethanone oxime tosylate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The tosylate group can be substituted by nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the tosylate group under basic conditions
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Pyridin-2-ylmethanone oxime tosylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Pyridin-2-ylmethanone oxime tosylate involves the interaction of the oxime group with various molecular targets. The oxime group can form stable complexes with metal ions, which can be used in coordination chemistry. Additionally, the oxime group can react with electrophiles, making it useful in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carbaldehyde oxime: Similar structure but lacks the tosylate group.
Pyridine-2-carboxamide: Similar structure but has an amide group instead of an oxime.
Pyridine-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an oxime
Uniqueness
1-Pyridin-2-ylmethanone oxime tosylate is unique due to the presence of both the oxime and tosylate groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C14H16N2O4S |
|---|---|
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C7H8N2O.C7H8O3S/c1-6(9-10)7-4-2-3-5-8-7;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,10H,1H3;2-5H,1H3,(H,8,9,10)/b9-6+; |
InChI-Schlüssel |
GMAONNAQAOKGIG-MLBSPLJJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\O)/C1=CC=CC=N1 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3aH-thieno[2,3-b]pyridin-4-one](/img/structure/B12347485.png)
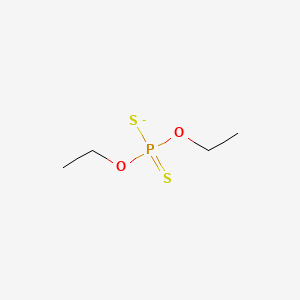

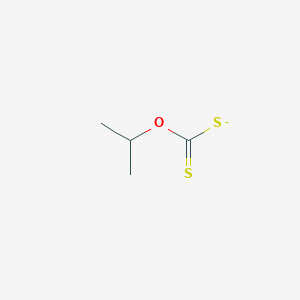
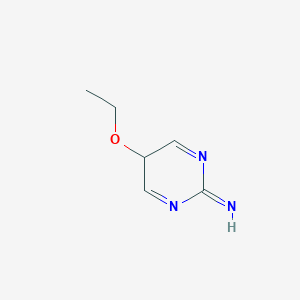
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)
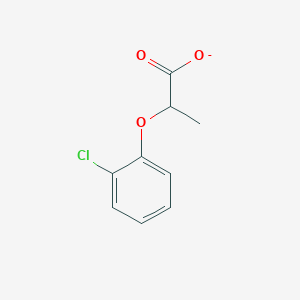
![1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12347537.png)
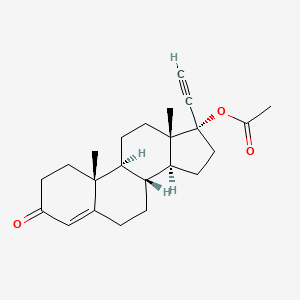
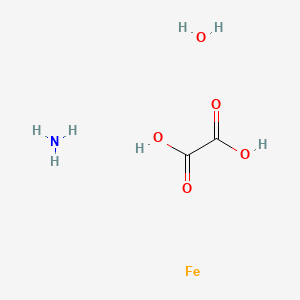


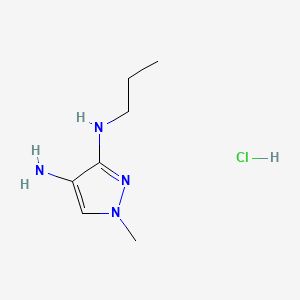
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)
